3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Overview
Description
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Synthesis Analysis
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This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties.Scientific Research Applications
Synthesis and Characterization
- Quinazoline derivatives, including structures similar to the specified compound, have been synthesized through various chemical reactions. One such method involves the reaction of acyl- and aroylpyruvic acids with amino compounds to produce 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. The proposed mechanisms of these reactions have been supported by ab initio quantum-chemical calculations (Rudenko et al., 2012).
- Another study focused on the reactions of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid esters and amides with nitrogen-centered nucleophiles, leading to the formation of various heterocyclic compounds. This research provides insights into the versatility of quinazoline derivatives in synthesizing complex heterocyclic structures (Surikova et al., 2008).
Chemical Properties and Applications
- Studies on the synthesis of quinazoline derivatives reveal their potential applications in developing new materials and chemicals with specific properties. For instance, the synthesis and structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates highlight the structural diversity and potential utility of these compounds in various chemical reactions and material science applications (Rudenko et al., 2012).
Potential for Further Research
- The interaction of related quinazoline derivatives with thiourea dioxide in water-alkaline solutions under both aerobic and anaerobic conditions has been studied, revealing complex mechanisms of cyclization and the formation of novel compounds. This research opens avenues for further exploration of quinazoline derivatives in synthesis and material science (ChemChemTech, 2022).
Safety And Hazards
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Future Directions
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Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common or newly synthesized compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-5-10(2)7-12(6-9)19-15(20)13-4-3-11(16(21)22)8-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZCFLPOVHLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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